N-(Methylsulfonyl)pentanamide
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Overview
Description
N-(Methylsulfonyl)pentanamide is an organic compound with the molecular formula C6H13NO3S It is a member of the amide family, characterized by the presence of a sulfonyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(Methylsulfonyl)pentanamide can be synthesized through the reaction of methylsulfonyl chloride with pentanamide in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors where methylsulfonyl chloride and pentanamide are mixed under controlled conditions. The reaction is monitored to ensure complete conversion, and the product is purified using techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
N-(Methylsulfonyl)pentanamide undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-(Methylsulfonyl)pentanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(Methylsulfonyl)pentanamide involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with biological molecules, affecting their structure and function. This interaction can inhibit enzyme activity or alter cellular pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxyphenyl)pentanamide: A derivative with similar structural features but different functional groups.
Pentanamide: Lacks the sulfonyl group, resulting in different chemical properties.
Methanesulfonamide: Contains the sulfonyl group but has a different carbon chain length.
Uniqueness
N-(Methylsulfonyl)pentanamide is unique due to the presence of both the amide and sulfonyl groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C6H13NO3S |
---|---|
Molecular Weight |
179.24 g/mol |
IUPAC Name |
N-methylsulfonylpentanamide |
InChI |
InChI=1S/C6H13NO3S/c1-3-4-5-6(8)7-11(2,9)10/h3-5H2,1-2H3,(H,7,8) |
InChI Key |
KIAFXMPPRVCYLC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NS(=O)(=O)C |
Origin of Product |
United States |
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